- De novo synthesis of conjugates, World Intellectual Property Organization, , ,

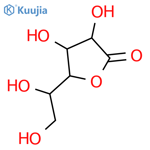

Cas no 94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone)

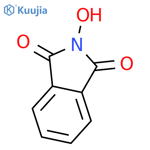

94697-68-4 structure

Nome do Produto:5,6-O-Isopropylidene-L-gulono-1,4-lactone

5,6-O-Isopropylidene-L-gulono-1,4-lactone Propriedades químicas e físicas

Nomes e Identificadores

-

- L-Gulonic acid,5,6-O-(1-methylethylidene)-, g-lactone

- 5,6-O-Isopropylidene-L-gulono-1,4-lactone

- (4S,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one

- 5,6-O-ISOPROPYLIDENE-L-GULONIC ACID GAMMA-LACTONE

- L-5,6-isopropylidene-gulono-1,4-lactone

- 5,6-Isopropylidene-L-gulonic acid γ-lactone

- L

- (3S,4R,5S)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one

- (3S,4R,5S)-5-[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]-3,4-DIHYDROXYOXOLAN-2-ONE

- 5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone

- JNTPPVKRHGNFKM-BNHYGAARSA-N

- 5,6-O-Isopropylidene-L-gluconic acid 1,4-lactone

- CS-0119989

- 5,6-isopropylidene-l-gulonic acid gamma-lactone

- DTXSID20662043

- 5,6-O-Isopropylidene-L-gulonic acid gamma-lactone, >=99.0% (sum of enantiomers, TLC)

- MFCD00077804

- SCHEMBL1738813

- AKOS007930486

- 94697-68-4

-

- MDL: MFCD00077804

- Inchi: 1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1

- Chave InChI: JNTPPVKRHGNFKM-BNHYGAARSA-N

- SMILES: O[C@@H]1[C@H](O)C(=O)O[C@@H]1[C@H]1OC(C)(C)OC1

Propriedades Computadas

- Massa Exacta: 218.07900

- Massa monoisotópica: 218.07903816g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 6

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 1

- Complexidade: 276

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 4

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: -1

- Superfície polar topológica: 85.2Ų

Propriedades Experimentais

- Ponto de Fusão: 166-170 °C

- Solubilidade: Methanol (Slightly), Water (Slightly)

- PSA: 85.22000

- LogP: -1.21490

- Actividade Óptica: [α]20/D +62±2°, c = 1% in H2O

5,6-O-Isopropylidene-L-gulono-1,4-lactone Informações de segurança

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Instrução de Segurança: S22; S24/25

- CÓDIGOS DA MARCA F FLUKA:3

- Condição de armazenamento:-20?°C Freezer

5,6-O-Isopropylidene-L-gulono-1,4-lactone Dados aduaneiros

- CÓDIGO SH:2932999099

- Dados aduaneiros:

China Customs Code:

2932999099Overview:

2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5,6-O-Isopropylidene-L-gulono-1,4-lactone Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | I868400-1g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone |

94697-68-4 | 1g |

$ 110.00 | 2023-09-07 | ||

| TRC | I868400-2g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone |

94697-68-4 | 2g |

$178.00 | 2023-05-18 | ||

| BAI LING WEI Technology Co., Ltd. | 461620-1G |

5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone, 98% |

94697-68-4 | 98% | 1G |

¥ 2191 | 2022-04-26 | |

| Biosynth | MI04758-1 g |

5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone |

94697-68-4 | 1g |

$82.59 | 2023-01-03 | ||

| Chemenu | CM541293-1g |

(3S,4R,5S)-5-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one |

94697-68-4 | 95%+ | 1g |

$388 | 2023-02-17 | |

| Biosynth | MI04758-5 g |

5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone |

94697-68-4 | 5g |

$279.50 | 2023-01-03 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 59470-1G-F |

5,6-O-Isopropylidene-L-gulono-1,4-lactone |

94697-68-4 | ≥99.0% (sum of enantiomers, TLC) | 1G |

¥753.69 | 2022-02-24 | |

| abcr | AB137501-5 g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; . |

94697-68-4 | 95% | 5 g |

€349.50 | 2023-07-20 | |

| abcr | AB137501-1g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; . |

94697-68-4 | 95% | 1g |

€181.10 | 2024-06-12 | |

| BAI LING WEI Technology Co., Ltd. | J60I868400-1g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone |

94697-68-4 | 1g |

¥1760 | 2023-11-24 |

5,6-O-Isopropylidene-L-gulono-1,4-lactone Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 10 °C; 10 °C; 10 °C; 24 h, rt

1.2 Reagents: Sodium carbonate ; 2 h, rt

1.2 Reagents: Sodium carbonate ; 2 h, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h

1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h

Referência

- Syntheses of 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate as stereochemical probes for demonstrating the metabolic promiscuity of Sulfolobus solfataricus towards D-xylose and L-arabinose, Chemistry - A European Journal, 2013, 19(8), 2895-2902

Synthetic Routes 3

Condições de reacção

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide

Referência

- A convenient synthesis of L-(S)-glyceraldehyde acetonide from L-ascorbic acid, Synthesis, 1986, (11), 962-4

Synthetic Routes 4

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 90 min, rt

1.2 Solvents: Toluene ; 30 min, rt

1.2 Solvents: Toluene ; 30 min, rt

Referência

- Stereoselective Synthesis of a Highly Oxygenated δ-Lactone Related to the Core Structure of (-)-Enterocin, Synthesis, 2017, 49(1), 209-217

Synthetic Routes 5

Condições de reacção

Referência

- A pyrrolysine analogue for protein click chemistry, Angewandte Chemie, 2009, 48(9), 1633-1635

Synthetic Routes 6

Condições de reacção

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 0 °C

1.2 0 °C; 0 °C → rt; 24 h, rt

1.3 Reagents: Sodium carbonate ; 3 h, rt

1.2 0 °C; 0 °C → rt; 24 h, rt

1.3 Reagents: Sodium carbonate ; 3 h, rt

Referência

- Preparation of 2'-fluoro nucleosides as antiviral agents, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 1 - 3 h, rt

1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt

1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt

Referência

- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as MAPK/ERK kinase inhibitors useful for treatment of proliferative disorders, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condições de reacção

Referência

- Nucleophilic Addition Reaction of 2-Trimethylsilyloxyfuran to N-Gulosyl-C-alkoxymethylnitrones: Synthetic Approach to Polyoxin C, Organic Letters, 2002, 4(7), 1111-1114

Synthetic Routes 9

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; < 10 °C; 24 h, rt

Referência

- Preparation of (R)-isopropylideneglycerol, China, , ,

Synthetic Routes 10

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; 0 - 5 °C; 18 h, rt

1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt

1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt

Referência

- Preparation of oxygenated esters of 4-iodophenylamino benzhydroxamic acids as MEK inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

1.1 Catalysts: Sulfuric acid Solvents: Dimethylformamide ; pH 3, cooled

1.2 cooled; 8 h, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt

1.2 cooled; 8 h, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt

Referência

- Total Synthesis of Branimycin: An Evolutionary Approach, Chemistry - A European Journal, 2012, 18(31), 9651-9668

Synthetic Routes 12

Condições de reacção

Referência

- Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B, Chemistry - A European Journal, 2000, 6(11), 1987-2001

Synthetic Routes 13

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 0 - 5 °C

1.2 0 - 5 °C; 18 h, rt

1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt

1.2 0 - 5 °C; 18 h, rt

1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt

Referência

- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as inhibitors of MAPK/ERK (MEK) kinase useful for treating proliferative disorders, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condições de reacção

Referência

- Synthesis of 4-β-amino-saccharidoid side chain-4-deoxy-4'-demethylpodophyllotoxin derivatives and their antineoplastic activity, China, , ,

Synthetic Routes 15

Condições de reacção

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt

1.2 Reagents: Sodium carbonate ; 2 h, rt

1.2 Reagents: Sodium carbonate ; 2 h, rt

Referência

- Process for preparation of (S)-glycerin aldehyde derivative, China, , ,

Synthetic Routes 16

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide

Referência

- Synthesis of a Functionalized 7,6-Bicyclic Spiroimine Ring Fragment of the Spirolides, Organic Letters, 2010, 12(22), 5226-5229

Synthetic Routes 17

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 24 h, 0 °C → rt

1.2 Reagents: Potassium carbonate ; 24 h, rt

1.2 Reagents: Potassium carbonate ; 24 h, rt

Referência

- Ruthenium-Catalyzed Asymmetric N-Demethylative Rearrangement of Isoxazolidines and Its Application in the Asymmetric Total Syntheses of (-)-(1R,3S)-HPA-12 and (+)-(1S,3R)-HPA-12, Organic Letters, 2014, 16(24), 6512-6514

Synthetic Routes 18

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 10 °C → rt; 24 h, rt

1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt

1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt

Referência

- Total Synthesis of Brevenal, Journal of the American Chemical Society, 2011, 133(9), 3208-3216

Synthetic Routes 19

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, rt

1.2 Reagents: Sodium carbonate ; 1 h, rt

1.2 Reagents: Sodium carbonate ; 1 h, rt

Referência

- Fused heterocyclic derivatives, their preparation method and application for treating HBV diseases, World Intellectual Property Organization, , ,

Synthetic Routes 20

Condições de reacção

1.1 Solvents: Dimethylformamide

Referência

- Microwave-induced synthesis of enantiopure β-lactams from L-glyceraldehyde, Journal of the Indian Chemical Society, 2018, 95(11), 1393-1395

5,6-O-Isopropylidene-L-gulono-1,4-lactone Raw materials

- N-Hydroxyphthalimide

- L-Gulono-1,4-lactone

- L-Glucono-1,4-lactone

- L-Ascorbic acid

- 2,2-Dimethoxypropane

- 2-Methoxypropene

5,6-O-Isopropylidene-L-gulono-1,4-lactone Preparation Products

5,6-O-Isopropylidene-L-gulono-1,4-lactone Literatura Relacionada

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone) Produtos relacionados

- 27304-20-7(D-Ribonolactone 2,3-Cyclohexyl Ketal)

- 29514-28-1(1,2-O-Isopropylidene-b-L-idofuranurono-6,3-lactone)

- 41842-36-8(2-iso-pentyloxyphenylmagnesium Bromide, 0.50 M in 2-MeTHF)

- 1391582-00-5((2S,3S)-2-(4-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid)

- 190125-60-1((2E)-3-(4-tert-butylphenyl)prop-2-enoic acid)

- 34017-11-3((2S)-4-methylpentan-2-amine)

- 1268512-08-8((2R)-4-(tert-Butyldiphenylsilyl)-oxy-2-fluorocyclohexan-1-one)

- 685108-00-3(ethyl 5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylate)

- 1956377-50-6(5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol)

- 230294-57-2(3-Piperidinemethanol,1-methyl-, (-)-)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:94697-68-4)5,6-O-Isopropylidene-L-gulono-1,4-lactone

Pureza:99%

Quantidade:5g

Preço ($):341.0